N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiadiazole ring, a sulfonyl group, and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions, particularly those involving sulfur-containing groups.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity. The thiadiazole ring may participate in redox reactions, influencing cellular processes. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-5-[(2-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
- N-[(2E)-5-[(2-bromobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
- N-[(2E)-5-[(2-iodobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[(2E)-5-[(2-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful for specific applications where fluorine’s unique characteristics are advantageous.
Properties
Molecular Formula |
C18H16FN3O4S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H16FN3O4S2/c1-26-14-8-6-12(7-9-14)10-16(23)20-17-21-22-18(27-17)28(24,25)11-13-4-2-3-5-15(13)19/h2-9H,10-11H2,1H3,(H,20,21,23) |
InChI Key |
LRKJNCZAMOKEQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.